molecular formula C13H19NO2 B241427 4-[2-(4-Methylphenoxy)ethyl]morpholine

4-[2-(4-Methylphenoxy)ethyl]morpholine

Cat. No.: B241427
M. Wt: 221.29 g/mol
InChI Key: BKXZNKKZLXRTMG-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenoxy)ethyl]morpholine is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) connected via an ethyl chain to a phenoxy group substituted with a methyl group at the para position. Morpholine derivatives are frequently explored for their bioactivity, solubility, and pharmacokinetic properties, making them key intermediates in drug discovery .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[2-(4-methylphenoxy)ethyl]morpholine

InChI

InChI=1S/C13H19NO2/c1-12-2-4-13(5-3-12)16-11-8-14-6-9-15-10-7-14/h2-5H,6-11H2,1H3

InChI Key

BKXZNKKZLXRTMG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCN2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

The phenoxy group’s substituent significantly influences electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Substituent Effects on Phenoxy-Morpholine Derivatives
Compound Name Substituent Key Properties/Activities Synthesis Method (Reference)
4-[2-(4-Methylphenoxy)ethyl]morpholine 4-CH₃ Hypothesized lower polarity, moderate solubility Not described in evidence
4-[2-(4-Nitrophenoxy)ethyl]morpholine 4-NO₂ Higher polarity, molar mass: 252.27 g/mol Nucleophilic substitution (inferred)
4-[2-(4-Iodophenoxy)ethyl]morpholine 4-I Bulky substituent, MW: 333.16 g/mol Likely SN2 reaction (e.g., )
4-(4-Nitrophenyl)morpholine 4-NO₂ (direct bond) Anticancer intermediate, crystalline solid Suzuki coupling or direct arylation

Key Observations :

  • Nitro substituents (e.g., 4-NO₂) enhance polarity and are associated with anticancer activity, as seen in intermediates for antitumor drugs .
  • Iodo substituents (e.g., 4-I) increase molecular weight and may impact steric hindrance in receptor binding .

Morpholine-Linked Heterocycles and Bioactivity

Morpholine derivatives with extended heterocyclic systems exhibit diverse biological activities:

Table 2: Bioactive Morpholine Derivatives
Compound Name (Example) Structure Features Biological Activity Reference
Arotinoid with morpholine () Tetramethylnaphthyl-propenyl group Antitumor (reduced mammary tumors in rats)
4-(4-Nitrophenyl)morpholine Direct aryl-morpholine linkage Anticancer intermediate
4-[(4-Methoxyphenyl)sulfonyl]morpholine Sulfonyl group, 4-OCH₃ Solid (mp 109–110°C)

Key Findings :

  • The arotinoid in demonstrated potent antitumor effects with lower bone toxicity compared to retinoic acids, highlighting morpholine’s role in reducing side effects .
  • Sulfonyl derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) exhibit defined melting points and are synthesized via Grignard reactions, suggesting utility in stable intermediates .

Insights :

  • Morpholine derivatives are frequently purified via flash chromatography and characterized using NMR and HRMS .
  • High-yield syntheses (e.g., 83% for 4-(4-(2-(5-fluoroindol-3-yl)ethyl)pyrimidin-2-yl)morpholine) underscore the efficiency of nucleophilic substitution .

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